molecular formula C9H22N2 B2713958 (1-Amino-3-methylbutan-2-yl)diethylamine CAS No. 860704-25-2

(1-Amino-3-methylbutan-2-yl)diethylamine

Cat. No.: B2713958
CAS No.: 860704-25-2
M. Wt: 158.289
InChI Key: JLQAGGUEFVKYDD-UHFFFAOYSA-N
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Description

(1-Amino-3-methylbutan-2-yl)diethylamine is a branched secondary amine characterized by a butane backbone with a methyl group at the 3-position and a diethylamino group at the 2-position. This structure confers unique steric and electronic properties, distinguishing it from simpler amines.

Properties

IUPAC Name

2-N,2-N-diethyl-3-methylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-5-11(6-2)9(7-10)8(3)4/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQAGGUEFVKYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CN)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-methylbutan-2-yl)diethylamine typically involves the reaction of diethylamine with a suitable precursor, such as 3-methyl-2-butanone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of (1-Amino-3-methylbutan-2-yl)diethylamine may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (1-Amino-3-methylbutan-2-yl)diethylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(1-Amino-3-methylbutan-2-yl)diethylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Amino-3-methylbutan-2-yl)diethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Diethylamine (C₄H₁₁N)

Key Differences :

  • Structure: Diethylamine is a simple secondary amine with two ethyl groups attached to nitrogen. In contrast, (1-Amino-3-methylbutan-2-yl)diethylamine features a branched butane chain with an additional primary amino group.
  • Physical Properties : Diethylamine is a volatile liquid (b.p. 55–56°C) with high polarity due to its amine group. The target compound’s larger molecular weight and branching likely reduce volatility and alter solubility .
  • Reactivity : Diethylamine’s small size facilitates nucleophilic reactions, whereas steric hindrance in the target compound may slow such processes.

N,N-Dimethylpropane-1,2-diamine

Key Differences :

  • Structure: This compound has a propane backbone with dimethylamino and primary amino groups. The target compound’s butane chain and methyl branch introduce greater steric complexity.
  • Hydrogen Bonding: The primary amino group in both compounds enables hydrogen bonding, but the target compound’s secondary amine may reduce intermolecular interactions compared to primary amines .

Research Findings :

  • Diethylamine derivatives of sesquiterpene lactones (e.g., alantolactone) retain or enhance bioactivity compared to parent compounds, suggesting that the target compound’s diethylamino group could similarly modulate biological interactions .

3-Methylbutan-2-amine (Isopentylamine)

Key Differences :

  • Amine Type : 3-Methylbutan-2-amine is a primary amine, while the target compound is a secondary amine.
  • Basicity : Secondary amines like the target compound typically have higher basicity (pKa ~10–11) than primary amines (pKa ~9–10) due to reduced solvation effects .

Diethanolamine

Key Differences :

  • Functional Groups: Diethanolamine contains hydroxyl groups, enabling hydrogen bonding and higher polarity. The target compound lacks hydroxyls, favoring hydrophobic interactions .
  • Toxicity: Diethanolamine is associated with metabolic toxicity, whereas the target compound’s aliphatic structure may reduce such risks .

Morpholine Derivatives

Key Differences :

  • Cyclic vs. Acyclic : Morpholine is a cyclic ether-amine, while the target compound is acyclic.
  • Reactivity: Morpholine’s oxygen atom stabilizes transition states in catalysis. The target compound’s diethylamino group may instead facilitate acid-base reactions .

Data Table: Comparative Properties of Selected Amines

Compound Molecular Formula Amine Type Boiling Point (°C) Solubility (Water) Key Applications
Diethylamine C₄H₁₁N Secondary 55–56 High Catalysis, Pharmaceuticals
(1-Amino-3-methylbutan-2-yl)diethylamine C₉H₂₂N₂ Secondary ~150–160 (est.) Moderate Drug design, Materials
3-Methylbutan-2-amine C₅H₁₃N Primary 95–97 Moderate Agrochemicals
Diethanolamine C₄H₁₁NO₂ Tertiary 268–270 High Gas scrubbing, Surfactants

Biological Activity

(1-Amino-3-methylbutan-2-yl)diethylamine is an organic compound with the molecular formula C9_9H22_{22}N2_2. It is characterized by an amino group attached to a branched alkyl chain, which influences its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of (1-Amino-3-methylbutan-2-yl)diethylamine typically involves the reaction of diethylamine with suitable precursors such as 3-methyl-2-butanone. The reaction is carried out under controlled conditions, often utilizing catalysts to enhance yield and purity.

Chemical Reactions:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: It can be reduced to yield secondary or tertiary amines.
  • Substitution: The amino group participates in nucleophilic substitution reactions, forming various derivatives.

The biological activity of (1-Amino-3-methylbutan-2-yl)diethylamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and ionic interactions, which are crucial for its biological effects.

Biological Activity

Research indicates that (1-Amino-3-methylbutan-2-yl)diethylamine exhibits several biological activities:

  • Enzyme Interactions: The compound has been shown to influence enzyme activity, particularly in pathways related to neurotransmitter regulation.
  • Cholinesterase Inhibition: It has potential applications in treating cognitive disorders by inhibiting acetylcholinesterase (AChE), which may enhance cognitive function in conditions like Alzheimer's disease .
  • Anti-inflammatory Effects: Preliminary studies suggest that it may reduce the secretion of pro-inflammatory cytokines, indicating potential use in inflammatory conditions .

Case Studies

Several studies have explored the biological effects of (1-Amino-3-methylbutan-2-yl)diethylamine:

  • Study on Cognitive Function: A study demonstrated that derivatives of this compound could improve cognition in animal models by modulating cholinergic signaling pathways .
StudyFindings
Cognitive ImprovementEnhanced performance in memory tasks in APP transgenic mice treated with hCB2R agonists .
Anti-inflammatory ActivityReduced IL–15 dependent PBMC proliferation and cytokine secretion .

Comparison with Similar Compounds

When compared to similar compounds such as (1-Amino-3-methylbutan-2-yl)dimethylamine and (1-Amino-3-methylbutan-2-yl)ethylamine, (1-Amino-3-methylbutan-2-yl)diethylamine exhibits unique properties due to the presence of two ethyl groups attached to the nitrogen atom. This structural difference affects its reactivity and biological interactions.

CompoundStructureKey Biological Activity
(1-Amino-3-methylbutan-2-yl)diethylamineStructureCholinesterase inhibition
(1-Amino-3-methylbutan-2-yl)dimethylamineStructureModerate enzyme interaction
(1-Amino-3-methylbutan-2-yl)ethylamineStructureLimited biological activity

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